
6-硝基-1H-吲唑
描述
6-硝基吲唑是一种有机化合物,属于吲唑类,其特征是吡唑环与苯环融合在一起。 6-硝基吲唑的分子式为C₇H₅N₃O₂,分子量为163.13 g/mol 。该化合物因吲唑环的第六位上的硝基而引人注目,赋予其独特的化学和生物学特性。
科学研究应用
6-硝基吲唑在科学研究中具有广泛的应用:
化学: 它用作合成更复杂有机分子的构建块。
生物学: 该化合物正在研究作为一氧化氮合酶抑制剂的潜力,一氧化氮合酶在各种生理过程中起作用.
医学: 研究表明,6-硝基吲唑衍生物具有抗增殖和抗菌活性,使其成为药物开发的潜在候选者.
工业: 它用于合成染料、增塑剂和其他工业化学品.
作用机制
6-硝基吲唑主要通过抑制一氧化氮合酶发挥其作用。这些酶负责产生一氧化氮,一氧化氮是一种参与各种生理过程的信号分子。 通过抑制这些酶,6-硝基吲唑可以调节一氧化氮的水平,从而影响血管舒张、神经传递和免疫反应等过程 .
类似化合物:
- 5-硝基吲唑
- 7-硝基吲唑
- 4-硝基吲唑
比较: 6-硝基吲唑因吲唑环上硝基的位置而独一无二。这种位置差异会显着影响化合物的化学反应性和生物活性。 例如,已知7-硝基吲唑是神经元一氧化氮合酶的选择性抑制剂,而6-硝基吲唑对各种一氧化氮合酶亚型具有更广泛的抑制作用 。 此外,硝基的不同位置会影响化合物的溶解度、稳定性和整体药代动力学特性 .
生化分析
Biochemical Properties
6-Nitro-1H-indazole interacts with several enzymes and proteins. It is known to inhibit Nitric oxide synthase, both inducible and endothelial . The nature of these interactions is competitive and reversible .
Cellular Effects
6-Nitro-1H-indazole has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits potent anti-proliferative activity in human colorectal cancer cells (HCT116) . It also remarkably suppresses the IDO1 protein expression .
Molecular Mechanism
At the molecular level, 6-Nitro-1H-indazole exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits Nitric oxide synthase, which plays a crucial role in various cellular functions .
Metabolic Pathways
6-Nitro-1H-indazole is involved in the metabolic pathway related to the inhibition of Nitric oxide synthase
准备方法
合成路线和反应条件: 6-硝基吲唑可以通过多种方法合成。一种常见的方法是硝化吲唑衍生物。 例如,可以使用浓缩乙腈和1,8-二氮杂双环[5.4.0]十一碳-7-烯将2-甲基-5-硝基苯胺转化为6-硝基吲唑 。 另一种方法是在碳酸二甲酯和1,4-二氮杂双环[2.2.2]辛烷的存在下甲基化3-甲基-6-硝基吲唑 。
工业生产方法: 6-硝基吲唑的工业生产通常涉及大规模硝化过程。苯并氮杂环的硝化,包括吲唑,通常使用硫酸和硝酸的混合物进行。
化学反应分析
反应类型: 6-硝基吲唑经历各种化学反应,包括:
还原: 在催化剂存在下,使用还原剂(如氢气)可以将硝基还原为氨基。
取代: 通过亲核取代反应,硝基可以被其他官能团取代。
氧化: 虽然不太常见,但在特定条件下该化合物可以发生氧化反应。
常用试剂和条件:
还原: 具有钯催化剂的氢气。
取代: 叠氮化钠用于叠氮取代。
氧化: 在酸性条件下使用高锰酸钾。
主要形成的产物:
还原: 6-氨基吲唑。
取代: 6-叠氮基吲唑。
氧化: 根据所用条件,各种氧化衍生物。
相似化合物的比较
- 5-Nitroindazole
- 7-Nitroindazole
- 4-Nitroindazole
Comparison: 6-Nitroindazole is unique due to the position of the nitro group on the indazole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, 7-Nitroindazole is known to be a selective inhibitor of neuronal nitric oxide synthase, whereas 6-Nitroindazole has broader inhibitory effects on various nitric oxide synthase isoforms . Additionally, the different positions of the nitro group can influence the compound’s solubility, stability, and overall pharmacokinetic properties .
属性
IUPAC Name |
6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZRMRUXSPNQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884407 | |
| Record name | 1H-Indazole, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7597-18-4 | |
| Record name | 6-Nitroindazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7597-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-1H-indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-1H-indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indazole, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-Nitroindazole?
A1: 6-Nitroindazole is a potent and selective inhibitor of monoamine oxidase B (MAO-B) [, ]. It binds to the active site of MAO-B, preventing the enzyme from metabolizing neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels in the brain, which is a potential mechanism for its neuroprotective effects.
Q2: How does 6-Nitroindazole compare to 7-Nitroindazole in terms of MAO-B inhibition?
A2: Studies show that 6-Nitroindazole is a more potent inhibitor of human MAO-B than 7-Nitroindazole, with a lower IC50 value [].
Q3: Besides MAO-B inhibition, what other mechanisms contribute to the neuroprotective effects of 6-Nitroindazole?
A3: 6-Nitroindazole exhibits potent radical scavenging properties, particularly against hydroxyl radicals, with a rate constant (k) of approximately 10^10 M^-1 s^-1 []. This antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress.
Q4: What is the molecular formula and weight of 6-Nitroindazole?
A4: The molecular formula of 6-Nitroindazole is C7H5N3O2, and its molecular weight is 163.13 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize 6-Nitroindazole?
A5: Researchers commonly employ various spectroscopic techniques to characterize 6-Nitroindazole, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and mass spectrometry (e.g., FAB-Mass) [, , ]. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound.
Q6: What is the crystal structure of 6-Nitroindazole?
A6: Crystallographic studies reveal that the indazole system in 6-Nitroindazole is planar. The nitro group lies coplanar with the fused-ring system, indicating a syn-periplanar conformation [, , , ]. The crystal packing often involves intermolecular hydrogen bonds and π-stacking interactions.
Q7: Is there information on the material compatibility and stability of 6-Nitroindazole?
A7: While the provided research primarily focuses on the biological and chemical aspects of 6-Nitroindazole, information on its material compatibility and stability under various conditions is limited in the given dataset. Further research might explore its stability in different solvents, temperatures, and exposure to light or air.
Q8: Does 6-Nitroindazole exhibit any notable catalytic properties?
A8: The provided research focuses on 6-Nitroindazole as a bioactive molecule and does not delve into its potential catalytic properties. Further investigation is needed to explore any catalytic activities it might possess.
Q9: Have computational studies been conducted on 6-Nitroindazole?
A9: Yes, computational studies, including molecular docking simulations, have been performed to understand the interactions of 6-Nitroindazole with its biological targets, such as nitric oxide synthases (NOS) []. These studies provide insights into the binding mode, affinity, and selectivity of 6-Nitroindazole towards different NOS isoforms.
Q10: How does the position of the nitro group on the indazole ring affect its biological activity?
A10: Studies comparing the inhibitory potency of different nitroindazole isomers, such as 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole, on human MAO-B reveal significant differences in their IC50 values []. This suggests that the position of the nitro group on the indazole ring significantly influences its interaction with the enzyme and its inhibitory activity.
Q11: Does alkylation or other modifications of the indazole ring influence the activity of 6-Nitroindazole?
A11: Research has shown that introducing different substituents on the indazole ring, particularly at the N-1 position, can modulate the biological activity of 6-Nitroindazole analogs. For instance, N-alkylation with groups like allyl or ethyl can influence the compound's interactions with enzymes like NOS and its antiproliferative activity against cancer cell lines [, , ].
Q12: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of 6-Nitroindazole?
A12: While the provided research papers touch upon the synthesis and biological evaluation of 6-Nitroindazole and its derivatives, there isn't specific information on formulation strategies employed to enhance its stability, solubility, or bioavailability. Future studies might explore different formulations, such as nanoparticles or liposomes, to improve its delivery and therapeutic potential.
Q13: Is there information available on the SHE regulations concerning 6-Nitroindazole?
A13: The provided research primarily focuses on the scientific aspects of 6-Nitroindazole, and specific SHE (Safety, Health, and Environment) regulations are not explicitly discussed. It is crucial to consult relevant regulatory guidelines and safety data sheets when handling and using this compound.
Q14: What is known about the pharmacokinetic properties of 6-Nitroindazole?
A14: While the provided research does not extensively cover the detailed pharmacokinetics of 6-Nitroindazole, some studies allude to its in vivo activity and its ability to cross the blood-brain barrier. Further research is required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Q15: Has 6-Nitroindazole demonstrated efficacy in any in vitro or in vivo models of disease?
A15: Research indicates that 6-Nitroindazole displays antiproliferative effects against various cancer cell lines in vitro, including human prostate carcinoma cells []. Additionally, studies using mouse xenograft models demonstrate that it can suppress tumor growth and improve survival rates [].
Q16: Has 6-Nitroindazole shown promise in any in vivo models of neurological disorders?
A16: While not explicitly mentioned in the provided research, 6-Nitroindazole's ability to inhibit MAO-B and scavenge free radicals suggests potential therapeutic benefits in neurological disorders characterized by oxidative stress and neurotransmitter imbalances, such as Parkinson's disease. Further in vivo studies are necessary to confirm these potential benefits.
Q17: Is there any evidence of resistance developing to 6-Nitroindazole or cross-resistance with other compounds?
A17: The provided literature doesn't provide specific details regarding resistance mechanisms developing to 6-Nitroindazole or cross-resistance with other compounds. Further investigation is needed to understand the long-term effects of its use and the potential for resistance development.
Q18: What is the safety profile of 6-Nitroindazole, and are there any known toxicities or adverse effects?
A18: The provided research papers primarily focus on the synthesis and biological evaluation of 6-Nitroindazole and do not provide comprehensive information on its toxicity profile. It is essential to exercise caution and consult relevant safety data sheets when handling and using this compound.
A18: The available research papers primarily focus on the fundamental chemistry and biological activity of 6-Nitroindazole. They do not delve into aspects like drug delivery strategies, biomarker development, environmental impact, or analytical method validation. Further research is required to address these important considerations.
Q19: What are some of the key historical milestones in the research and development of 6-Nitroindazole?
A20: The provided research papers offer a glimpse into the evolution of 6-Nitroindazole research. Early studies focused on its synthesis and chemical characterization [, , ]. Subsequent research explored its biological activities, including its role as a MAO-B inhibitor [, ] and its effects on nitric oxide synthases []. More recent investigations have delved into its potential as an anti-cancer agent [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)
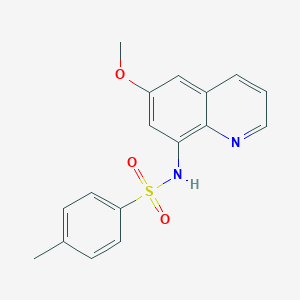
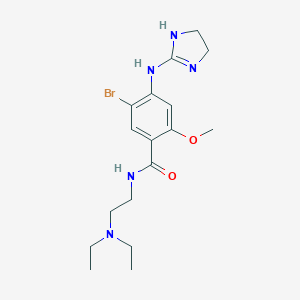
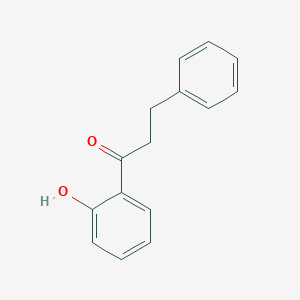
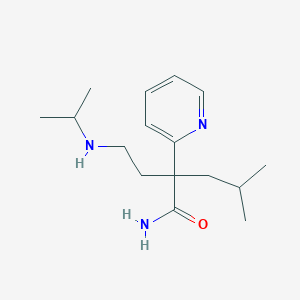

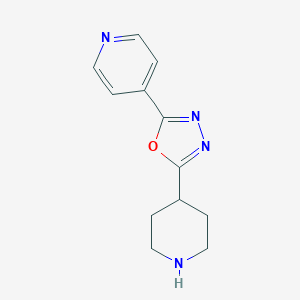
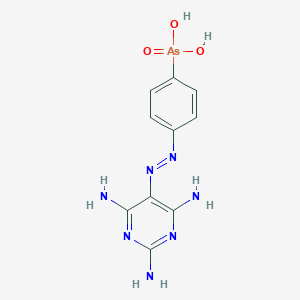
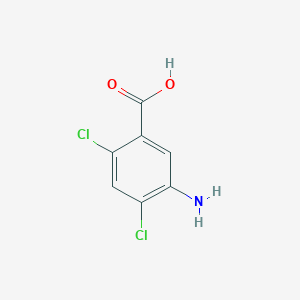
![[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B21859.png)

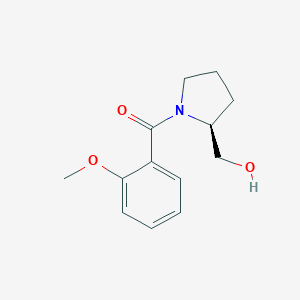
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

